Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride

Catalog No.
S14038420
CAS No.
M.F
C13H27ClN2O2
M. Wt
278.82 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hy...

Product Name

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride

IUPAC Name

tert-butyl 4-(aminomethyl)azocane-1-carboxylate;hydrochloride

Molecular Formula

C13H27ClN2O2

Molecular Weight

278.82 g/mol

InChI

InChI=1S/C13H26N2O2.ClH/c1-13(2,3)17-12(16)15-8-5-4-6-11(10-14)7-9-15;/h11H,4-10,14H2,1-3H3;1H

InChI Key

IDQYBMVISDJAHO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(CC1)CN.Cl

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is a synthetic organic compound characterized by its unique molecular structure, which includes a tert-butyl group, an aminomethyl substituent, and an azocane ring. Its chemical formula is C13H27ClN2O2, and it has a molar mass of 278.82 g/mol . This compound is primarily utilized in scientific research and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

, including:

  • Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups.
  • Esterification: The carboxylate moiety can react with alcohols to form esters, expanding its utility in organic synthesis.
  • Reduction Reactions: The compound may be reduced to yield secondary amines or alcohols under appropriate conditions.

These reactions make it a versatile building block in organic synthesis.

  • Antimicrobial Activity: Potential interactions with bacterial enzymes or cell membranes.
  • Cytotoxicity: Some derivatives may show cytotoxic effects against cancer cell lines, making them candidates for further drug development.
  • Neuroactive Properties: Given its structural similarity to certain neurotransmitter precursors, it may influence neurological pathways .

Further research is necessary to elucidate its specific biological mechanisms.

The synthesis of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride typically involves multi-step organic reactions. Common methods include:

  • Formation of the Azocane Ring: This can be achieved through cyclization reactions involving appropriate precursors.
  • Introduction of the Aminomethyl Group: This step often involves reductive amination or direct alkylation of an amine precursor.
  • Carboxylation: The final step usually involves the introduction of the carboxylic acid functionality through standard carboxylation techniques.

These methods highlight the compound's synthetic versatility and potential for modification .

Tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride has several applications:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of various pharmaceutical agents.
  • Agrochemical Development: Utilized in the synthesis of herbicides and pesticides.
  • Material Science: Potentially used in developing polymers with specific properties due to its unique functional groups .

Research into the interaction profile of tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride is limited but suggests potential interactions with:

  • Enzymes: It may act as an inhibitor or substrate for specific enzymes involved in metabolic pathways.
  • Receptors: Its structural characteristics imply possible binding affinity to neurotransmitter receptors or other biological targets.

Further studies using techniques such as molecular docking and bioassays are recommended to explore these interactions in detail .

Several compounds share structural features with tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarityUnique Features
Tert-butyl 3-(aminomethyl)azetidine-1-carboxylate325775-44-80.98Contains an azetidine ring instead of azocane
Tert-butyl azetidine-1-carboxylate147621-21-40.95Lacks the aminomethyl substituent
Tert-butyl (3-aminopropyl)(methyl)carbamate hydrochloride1188263-67-30.93Features a carbamate structure
Tert-butyl 3-(1-aminoethyl)azetidine-1-carboxylate1420852-13-60.91Contains an aminoethyl group instead

These comparisons illustrate that while these compounds share certain functional groups, the presence of specific moieties in tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride contributes to its distinctive chemical and biological properties .

Mannich Reaction-Based Approaches for Azocane Functionalization

The Mannich reaction, a three-component process involving amines, aldehydes, and carbonyl compounds, provides a versatile route to β-amino carbonyl derivatives. For azocane systems, this reaction enables the introduction of aminomethyl groups at the C4 position. In a representative protocol, the azocane’s secondary amine reacts with formaldehyde and a nitromethane-derived enolate to form a β-nitroamine intermediate. Subsequent reduction of the nitro group yields the aminomethyl functionality.

A nitro-Mannich variant employs preformed imines, such as those derived from tert-butyl carbamate-protected azocane, which undergo nucleophilic addition with nitronate anions. This method avoids competing aldol pathways and ensures regioselectivity. For example, reacting tert-butyl azocane-1-carboxylate with benzaldehyde-derived imine and nitromethane in the presence of a thiourea organocatalyst achieves 78% yield of the C4-aminomethyl product.

Table 1: Mannich Reaction Optimization for Azocane Derivatives

Imine SourceNucleophileCatalystYield (%)
Benzaldehyde-derivedNitromethaneThiourea78
FormaldehydeAcetylacetoneBF₃·OEt₂65
Cyclohexanone-derivedNitroethaneL-Proline71

Schiff Base Intermediate Utilization in N-Methyleneamino Substitution

Schiff bases, formed via condensation of amines and aldehydes, serve as pivotal intermediates for introducing N-methyleneamino groups. In azocane chemistry, this strategy involves generating a Schiff base at the C4 position, followed by nucleophilic substitution. For instance, treating tert-butyl azocane-1-carboxylate with glyoxylic acid forms an imine intermediate, which undergoes aminomethylation via a Stork enamine reaction with methylamine.

A recent advancement employs copper(II)-catalyzed asymmetric Schiff base formation, enabling enantioselective installation of the aminomethyl group. Using (R)-BINOL-derived phosphoric acid as a chiral auxiliary, this method achieves 89% enantiomeric excess (ee) for the (S)-configured product.

Catalytic Cycloaddition-Fragmentation Strategies for Azocane Ring Formation

Rhodium-catalyzed (7 + 1) cycloaddition-fragmentation represents the most direct route to azocane cores. As reported by , aminocyclopropane derivatives (e.g., 4e) react with acrylamides under CO atmosphere (1 atm) and Rh(I) catalysis to form eight-membered rings. The process involves:

  • Cyclopropane Activation: Rh(I) inserts into the proximal C–C bond of the aminocyclopropane, forming a rhodacyclopentanone intermediate.
  • Alkene Insertion: Acrylamide undergoes migratory insertion into the Rh–C bond.
  • Fragmentation: β-Hydride elimination at C7–H releases the azocane product (e.g., 7e) with 63% yield.

Table 2: Rh-Catalyzed Azocane Synthesis Optimization

SubstrateLigandTemp (°C)Yield (%)
4eP(4-(CF₃)C₆H₄)₃15063
4a (R=H)P(4-CN)C₆H₄)₃13074
4g (trans)P(3,5-(CF₃)₂C₆H₃)₃15050

Key advantages include tolerance for alkyl, aryl, and amino substituents (R²) and avoidance of β-lactam byproducts. Stereochemical outcomes depend on the cis/trans configuration of cyclopropane starting materials.

Protecting Group Strategies in Azocane Alkaloid Synthesis

The tert-butyloxycarbonyl (Boc) group is indispensable for preserving amine functionality during azocane synthesis. In tert-butyl 4-(aminomethyl)azocane-1-carboxylate hydrochloride, the Boc group is introduced early via reaction of azocane with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions. Subsequent HCl-mediated deprotection yields the final hydrochloride salt.

Alternative strategies employ Fmoc (fluorenylmethyloxycarbonyl) groups for solid-phase synthesis, though Boc remains preferred due to its stability under basic conditions and compatibility with Grignard reagents.

Table 3: Protective Group Performance Comparison

GroupStability (pH)Deprotection MethodCompatibility
BocAcidicHCl/MeOHGrignard, Pd
FmocBasicPiperidine/DMFSPPS
CbzNeutralH₂/Pd-CLimited

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

278.1761058 g/mol

Monoisotopic Mass

278.1761058 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-10-2024

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